molecular formula C14H13NOSe B14236428 Acetamide, N-[2-(phenylseleno)phenyl]- CAS No. 622839-15-0

Acetamide, N-[2-(phenylseleno)phenyl]-

Cat. No.: B14236428
CAS No.: 622839-15-0
M. Wt: 290.23 g/mol
InChI Key: WXHYKXQCAYONIN-UHFFFAOYSA-N
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Description

Acetamide, N-[2-(phenylseleno)phenyl]- is an organoselenium acetamide derivative characterized by a phenylseleno (-SePh) substituent at the ortho position of the acetamide’s phenyl ring.

Properties

CAS No.

622839-15-0

Molecular Formula

C14H13NOSe

Molecular Weight

290.23 g/mol

IUPAC Name

N-(2-phenylselanylphenyl)acetamide

InChI

InChI=1S/C14H13NOSe/c1-11(16)15-13-9-5-6-10-14(13)17-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16)

InChI Key

WXHYKXQCAYONIN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1[Se]C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[2-(phenylseleno)phenyl]- typically involves the reaction of 2-(phenylseleno)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{2-(phenylseleno)aniline} + \text{acetic anhydride} \rightarrow \text{Acetamide, N-[2-(phenylseleno)phenyl]-} + \text{acetic acid} ]

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Types of Reactions:

    Oxidation: Acetamide, N-[2-(phenylseleno)phenyl]- can undergo oxidation reactions, where the selenium atom is oxidized to form selenoxide derivatives.

    Reduction: The compound can also be reduced, typically using reducing agents like sodium borohydride, to yield selenide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where substituents can replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Selenoxide derivatives.

    Reduction: Selenide derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Acetamide, N-[2-(phenylseleno)phenyl]- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organoselenium compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Acetamide, N-[2-(phenylseleno)phenyl]- involves its interaction with biological molecules through the selenium atom. Selenium is known to play a role in redox reactions and can influence various biochemical pathways. The compound may exert its effects by modulating the activity of enzymes and proteins involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Key Substituents Key Properties/Applications Reference
Acetamide, N-[2-(phenylseleno)phenyl]- Phenylseleno (-SePh) Hypothesized redox activity
Alachlor Chloro, methoxymethyl Herbicide (lipid biosynthesis inhibition)
N-{2-[2-(2-Cyano-4,6-dinitrophenyl)diazenyl]-... Cyano, nitro, diazenyl High crystallinity, solid-state stability
CPA () Chlorophenyl, thienopyridine Anticancer potential (HOMO-LUMO modulation)

Physicochemical Properties

Electronic and Spectroscopic Characteristics

  • HOMO-LUMO Gaps: Chlorophenyl acetamides (e.g., CPA in ) exhibit HOMO-LUMO gaps influenced by chloro substituents, which are electron-withdrawing. The phenylseleno group, being less electronegative but polarizable, may narrow this gap, enhancing charge-transfer interactions .
  • FTIR Signatures : Selenium’s larger atomic radius compared to sulfur or oxygen could shift vibrational modes in FTIR spectra, particularly in C-Se and Se-C stretching regions (~250–400 cm⁻¹) .

Solubility and Stability

  • Selenium’s hydrophobicity may reduce aqueous solubility compared to nitro- or cyano-substituted acetamides (). However, the phenylseleno group’s redox activity might confer instability under oxidative conditions, unlike chloro derivatives (e.g., alachlor) .

Pesticide Derivatives

Chloroacetamides like alachlor and dimethenamid () are widely used herbicides.

Anticancer and Therapeutic Potential

Thiazolidinone-containing acetamides () demonstrate cytotoxicity via thiol-redox cycling. Selenium’s superior redox activity might amplify such effects, though toxicity risks (e.g., selenosis) require evaluation .

Regulatory and Toxicological Considerations

  • Regulatory Status: Bromo/cyano/nitro-substituted acetamides (e.g., PMN P–95–514 in ) are subject to significant new use rules (SNURs) under TSCA due to untested hazards. The phenylseleno compound’s regulatory pathway would likely require extensive ecotoxicological profiling .
  • Toxicity: Limited data exist for many seleno-acetamides, but selenium’s narrow therapeutic index necessitates caution. For comparison, 2-cyano-N-[(methylamino)carbonyl]acetamide () lacks thorough toxicological studies, highlighting a common gap in acetamide research .

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